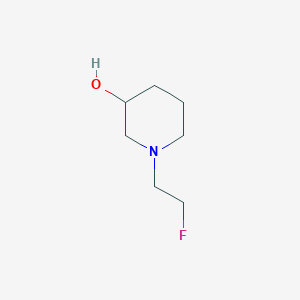![molecular formula C22H27ClO3 B14779260 Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)
Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate: is an organic compound with a complex structure that includes a tert-butyl group, a chlorophenyl group, and a hydroxypentan-2-yl group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate typically involves multiple steps. One common method is to start with 4-chlorobenzyl alcohol, which is then reacted with dimethyl sulfoxide in the presence of an alkali to form 4-chlorobenzyl sulfoxide. This intermediate is then reacted with 2,2-dimethyl-1-cyclohexene to produce 4-(2-cyclohexenyl)methylchlorobenzene. The final step involves condensation with piperazine and tert-butanol to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-tert-Butyl-4-chlorobutyrophenone: A related compound with similar structural features but different functional groups.
4-tert-Butylbenzyl chloride: Another similar compound used in organic synthesis.
Uniqueness: Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a hydroxyl group and a chlorophenyl group allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C22H27ClO3 |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate |
InChI |
InChI=1S/C22H27ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19-20,24H,5-6H2,1-4H3 |
Clé InChI |
CGBLABISJYPMHT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


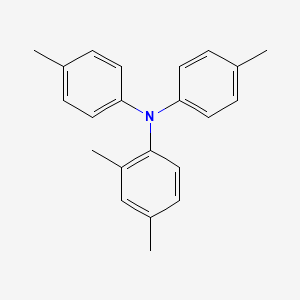
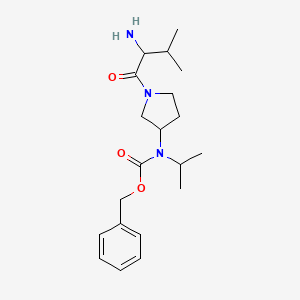
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)
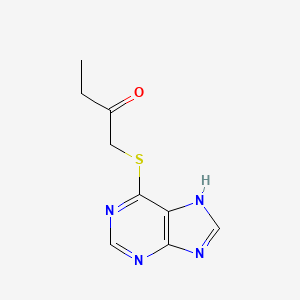
![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
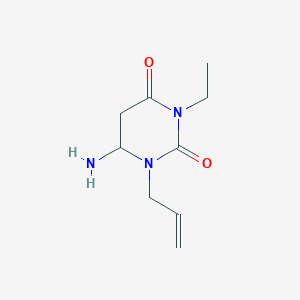
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)
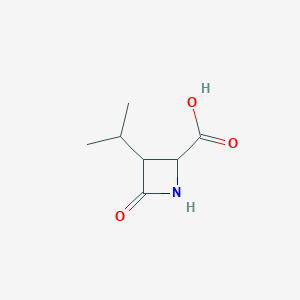
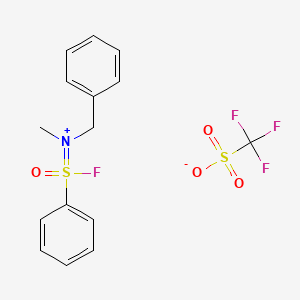
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
